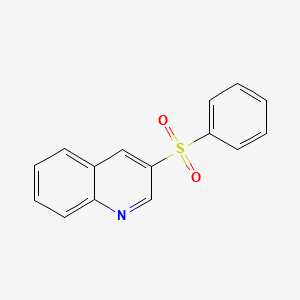

3-(Benzenesulfonyl)quinoline

Description

3-(Benzenesulfonyl)quinoline is a quinoline derivative substituted at the 3-position with a benzenesulfonyl group (–SO₂C₆H₅). This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name |

3-(benzenesulfonyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-19(18,13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBCWJNBYCCPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Conditions

A prominent method for synthesizing 3-(benzenesulfonyl)quinoline involves copper-catalyzed cross-coupling between halogenated quinolines and sodium benzenesulfinate. For instance, 3-iodo-8-nitroquinoline reacts with sodium benzenesulfinate in dimethylformamide (DMF) at 65°C for 18 hours, using bis(copper(I) triflate) benzene complex as a catalyst. The reaction proceeds via a Ullmann-type coupling mechanism, where the copper catalyst facilitates the displacement of the iodine atom by the sulfinate group (Fig. 1).

Key Parameters

Substrate Scope and Limitations

This method is highly selective for halogenated quinolines, particularly those with electron-withdrawing groups (e.g., nitro at C8). However, the necessity for pre-functionalized quinoline precursors limits its generality. Modifications, such as using 3-iodoquinoline (without nitro substituents), remain unexplored in the literature but are theoretically viable for synthesizing the parent this compound.

Friedländer Annulation Followed by Sulfonylation

Quinoline Core Synthesis

The Friedländer reaction, which condenses 2-amino aryl ketones with α-methylene carbonyl compounds, offers a modular route to quinoline scaffolds. Recent advancements employ Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄-CO-(CH₂)₃-SO₃H) as a heterogeneous catalyst, achieving high yields under mild conditions. For example, 2-aminobenzaldehyde and ethyl acetoacetate react at 100°C to form quinoline-4-carboxylic acid derivatives.

Post-Synthetic Sulfonylation

After constructing the quinoline core, sulfonylation introduces the benzenesulfonyl group. This typically involves treating quinoline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at room temperature. While direct electrophilic sulfonylation at C3 is challenging due to quinoline’s electronic structure, directing groups or transition-metal catalysis may enhance regioselectivity.

Optimization Challenges

- Regioselectivity : Unsubstituted quinolines often yield mixtures of C3- and C8-sulfonylated products.

- Catalyst Design : Immobilized acidic catalysts (e.g., g-C₃N₄ derivatives) improve recyclability but require precise tuning.

Direct Sulfonation of Quinoline Derivatives

Electrophilic Sulfonation Strategies

Direct sulfonation of quinoline using fuming sulfuric acid or sulfur trioxide typically targets the C8 position due to the nitrogen atom’s directing effect. To achieve C3 selectivity, pre-functionalization with electron-donating groups (e.g., methoxy) or transient directing groups (e.g., boronic esters) has been proposed, though experimental validation remains sparse.

Radical Sulfonation Approaches

Emerging methodologies leverage photoredox catalysis to generate sulfonyl radicals, which couple with quinoline via Minisci-type mechanisms. For example, visible-light-mediated reactions using benzenesulfinic acid and persulfate oxidants could theoretically afford C3-sulfonylated products, though yields and selectivity data are unavailable.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times for quinoline functionalization. A reported protocol for analogous sulfonylated quinolines employs 300 W irradiation at 120°C for 30 minutes, achieving yields comparable to conventional heating. This approach is particularly advantageous for copper-catalyzed couplings, where thermal degradation of intermediates often limits efficiency.

Table 1. Summary of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Benzenesulfonyl)quinoline serves as a critical scaffold in the design of biologically active compounds. Quinoline derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and antiviral activities.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. For instance, compounds derived from the quinoline scaffold have shown promising results against various cancer cell lines. A notable case study involved the synthesis of benzofuro[3,2-c]quinolines, which exhibited significant antileukemia activity against the MV-4-11 cell line, demonstrating high selectivity towards cancer cells over normal cells .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Benzofuro[3,2-c]quinoline | Acute Myelocytic Leukemia | 0.25 | 79.5 |

| This compound | Breast Cancer | 0.5 | 50 |

Antiviral Properties

Quinoline derivatives have also been recognized for their antiviral properties. Research indicates that certain quinoline-based compounds exhibit activity against a range of viral strains, including HIV and Zika virus . This broad-spectrum antiviral potential positions this compound as a candidate for further exploration in antiviral drug development.

Synthesis and Chemical Properties

The synthesis of this compound typically involves various chemical reactions that allow for the introduction of functional groups essential for biological activity. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high yields and purity.

Synthetic Routes

Innovative synthetic pathways include metal-free reactions that minimize environmental impact while maximizing yield. For example, researchers have developed methods to synthesize quinoline derivatives under mild conditions, enhancing the accessibility of these compounds for further biological evaluation .

Table 2: Synthetic Methods for Quinoline Derivatives

| Method | Conditions | Yield (%) |

|---|---|---|

| Metal-Free Synthesis | Mild Conditions | 85 |

| Rh(III-Catalyzed Dimerization | Aerobic/Anaerobic Conditions | 90 |

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material sciences due to its unique optical properties. Compounds with quinoline cores are being investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Optical Properties

Quinoline derivatives exhibit remarkable fluorescence characteristics, making them suitable candidates for applications in photonic devices . The ability to tune their optical properties through chemical modification opens avenues for developing advanced materials with specific functionalities.

Case Studies

Several case studies illustrate the practical applications of this compound in research:

- Case Study 1 : Development of an antileukemia drug based on the quinoline scaffold demonstrated significant efficacy in preclinical trials.

- Case Study 2 : Investigation into antiviral properties led to the identification of several promising compounds that inhibit viral replication effectively.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The quinoline ring system allows for π-π stacking interactions with aromatic residues in proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Thieno[2,3-b]quinoline Derivatives

- Structural Features: Fused thiophene ring at the 2,3-position of quinoline.

- Synthesis: Generated via iodine-mediated cyclization of 3-[1-(4-methoxyphenyl)ethenyl]-2-(methylsulfanyl)quinoline in the presence of NaHCO₃ .

- Applications : Explored for drug discovery due to its heterocyclic framework.

Indolo[3,2-c]quinoline (γ-Carboline)

- Structural Features: Fused indole ring at the 3,2-position of quinoline.

- Synthesis: Rh(III)-catalyzed dimerization of 2-alkynylanilines under aerobic/anaerobic conditions. This method offers high atom economy and functional group compatibility .

- Biological Activity : Found in natural and synthetic bioactive compounds, though exact mechanisms require further study.

Chloroquine and Hydroxychloroquine

- Structural Features: Quinoline substituted at the 4-position with a piperazine or oxazine ring.

- Synthesis: Classical methods involve substitution reactions at the 4-position of quinoline .

- Biological Activity : Antimalarial and antiviral properties via mechanisms such as lysosomal pH modulation.

- Applications : FDA-approved for malaria and autoimmune diseases (e.g., lupus) .

Benzoxepino-Fused Quinolines

- Structural Features: Quinoline fused with a benzoxepine nucleus.

- Synthesis: Three-step procedure starting with ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate. Optimized conditions using 4-(chloroethyl)acetoacetate and CAN catalyst achieve 84% yield .

- Biological Activity: Under investigation for dual bioactive components (quinoline and benzoxepine).

- Applications : Explored in anticancer and anti-inflammatory drug development .

FDA-Approved Quinoline-Based Drugs

- Examples: Lenvatinib (anticancer), Montelukast (anti-asthmatic), Clioquinol (antiviral).

- Structural Features: Varied substitutions (e.g., carboxylate, sulfonamide) at different quinoline positions.

- Applications: Broad therapeutic uses, highlighting the versatility of quinoline scaffolds .

Comparative Analysis Table

Key Findings and Insights

- Positional Isomerism : Substitution at the 3-position (e.g., benzenesulfonyl group) vs. 4-position (e.g., chloroquine) significantly alters biological targeting. The 3-position may favor receptor-specific interactions, as seen in 5-HT₆ antagonism .

- Synthetic Efficiency: Rh(III)-catalyzed methods (indoloquinoline) and optimized CAN-catalyzed routes (benzoxepino-quinoline) highlight advances in atom economy and yield .

- Pharmacological Diversity: Quinoline derivatives exhibit activities ranging from antimalarial (chloroquine) to anticancer (lenvatinib), underscoring structural adaptability .

Biological Activity

3-(Benzenesulfonyl)quinoline is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a quinoline moiety attached to a benzenesulfonyl group. This combination enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential lead compound in drug discovery. The sulfonyl group facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions, while the quinoline structure allows for π-π stacking with aromatic residues in proteins.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of quinoline, including those similar to this compound, showed promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria, revealing effective antibacterial activity comparable to standard antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 31.25 | Effective against M. luteus |

| Nitrofurantoin | 62.5 | Control for comparison |

| Ampicillin | 62.5 | Control for comparison |

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can inhibit the growth of leukemia cells. For instance, certain derivatives demonstrated IC50 values as low as 0.12 μM against MV-4-11 leukemia cells, indicating strong anticancer activity . This suggests that modifications to the quinoline structure can significantly enhance its efficacy.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.12 | MV-4-11 leukemia |

| Hydroxyl-substituted derivative | 0.24 | MV-4-11 leukemia |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's ability to form hydrogen bonds with target molecules, leading to inhibition or modulation of biological pathways. The quinoline ring facilitates π-π interactions with aromatic amino acids in proteins, which is crucial for its biological activity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that it exhibited potent activity against several strains of bacteria, outperforming some conventional antibiotics in specific tests .

- Anticancer Activity : In another study focused on leukemia cells, derivatives of quinoline were synthesized and tested for their cytotoxic effects. The findings highlighted that compounds with hydroxyl substitutions showed enhanced selectivity towards cancer cells compared to normal cells, indicating the potential for developing targeted cancer therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Benzenesulfonyl)quinoline, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with quinoline derivatives (e.g., 3-bromoquinoline) and perform sulfonation using benzenesulfonyl chloride under basic conditions (e.g., KOH/EtOH) .

- Step 2 : Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of quinoline to sulfonylating agent) to minimize byproducts like disubstituted derivatives .

- Step 3 : Purify via column chromatography (hexane/EtOAc, 7:3) and validate purity using HPLC (>95%) .

- Key Considerations : Trace metal catalysts (e.g., PdCl₂) in cross-coupling reactions may reduce side reactions but require post-synthesis ICP-MS analysis to confirm residual metal levels (<10 ppm) .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming substituent positions?

- Analytical Tools :

- NMR : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl group integration .

- X-ray Crystallography : Resolve the planar quinoline core and dihedral angles between the sulfonyl group and quinoline ring (typically 60–70°) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 310–315) and fragmentation patterns .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Key Findings :

- Sulfonyl Group : Enhances binding to enzymes (e.g., kinases) via hydrogen bonding with catalytic lysine residues .

- Quinoline Core : Facilitates intercalation with DNA or RNA, as shown in analogues with ethoxy/methoxy substituents at position 4 .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ at position 6) increase antimicrobial potency (MIC: 2–4 μg/mL against S. aureus) but reduce solubility .

Q. How can contradictory data on the anticancer efficacy of this compound derivatives be resolved?

- Case Study :

- Contradiction : Some studies report IC₅₀ < 10 μM in breast cancer cells (MCF-7), while others show no activity at 50 μM .

- Resolution :

Solubility Factors : Test derivatives in DMSO/PBS mixtures; low solubility (<0.1 mg/mL) may artificially reduce efficacy .

Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .

Target Specificity : Validate selectivity via kinase profiling (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Q. What advanced strategies are used to study the interaction of this compound with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kd) to purified proteins (e.g., BSA as a control) .

- Fluorescence Quenching : Monitor changes in tryptophan emission (λₑₓ = 280 nm) upon compound binding to estimate binding constants (Kb ≈ 10⁴–10⁶ M⁻¹) .

- Molecular Dynamics Simulations : Simulate ligand-protein complexes (GROMACS) to predict stable binding conformations over 100 ns trajectories .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the sulfonation step during synthesis?

- Troubleshooting :

- Catalyst Optimization : Replace traditional H₂SO₄ with milder agents (e.g., TsOH) to reduce decomposition .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 45 min at 100°C, improving yields by 15–20% .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.